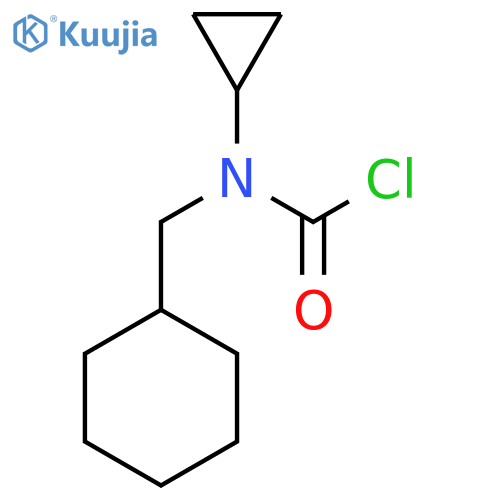Cas no 2172059-62-8 (N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride)

2172059-62-8 structure
商品名:N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride
N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride 化学的及び物理的性質
名前と識別子
-
- N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride
- EN300-1612294
- 2172059-62-8
-
- インチ: 1S/C11H18ClNO/c12-11(14)13(10-6-7-10)8-9-4-2-1-3-5-9/h9-10H,1-8H2
- InChIKey: JTBPLIFUXRQGAR-UHFFFAOYSA-N
- ほほえんだ: ClC(N(CC1CCCCC1)C1CC1)=O
計算された属性
- せいみつぶんしりょう: 215.1076919g/mol
- どういたいしつりょう: 215.1076919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 20.3Ų
N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1612294-1.0g |
N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride |
2172059-62-8 | 1g |
$728.0 | 2023-06-04 | ||
| Enamine | EN300-1612294-50mg |
N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride |
2172059-62-8 | 50mg |
$528.0 | 2023-09-23 | ||
| Enamine | EN300-1612294-10000mg |
N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride |
2172059-62-8 | 10000mg |
$2701.0 | 2023-09-23 | ||
| Enamine | EN300-1612294-0.25g |
N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride |
2172059-62-8 | 0.25g |
$670.0 | 2023-06-04 | ||
| Enamine | EN300-1612294-5.0g |
N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride |
2172059-62-8 | 5g |
$2110.0 | 2023-06-04 | ||
| Enamine | EN300-1612294-10.0g |
N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride |
2172059-62-8 | 10g |
$3131.0 | 2023-06-04 | ||
| Enamine | EN300-1612294-500mg |
N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride |
2172059-62-8 | 500mg |
$603.0 | 2023-09-23 | ||
| Enamine | EN300-1612294-2.5g |
N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride |
2172059-62-8 | 2.5g |
$1428.0 | 2023-06-04 | ||
| Enamine | EN300-1612294-1000mg |
N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride |
2172059-62-8 | 1000mg |
$628.0 | 2023-09-23 | ||
| Enamine | EN300-1612294-0.1g |
N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride |
2172059-62-8 | 0.1g |
$640.0 | 2023-06-04 |
N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride 関連文献
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
2172059-62-8 (N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride) 関連製品
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
